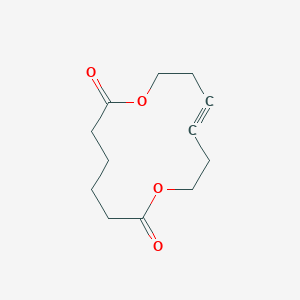
6-Acetoxy-naphthalene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetoxy-naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both acetoxy and sulfonyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-naphthalene-2-sulfonyl chloride typically involves the acetylation of naphthalene-2-sulfonyl chloride. One common method is the reaction of naphthalene-2-sulfonyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetoxy-naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield naphthalene-2-sulfonic acid and acetic acid.
Reduction: Reduction of the sulfonyl chloride group can produce the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Reflux, room temperature, or elevated temperatures depending on the reaction.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Naphthalene-2-sulfonic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
6-Acetoxy-naphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetoxy-naphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The acetoxy group can also participate in esterification reactions, further expanding its utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
6-Hydroxy naphthalene-2-sulfonyl chloride: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
6-Methoxy naphthalene-2-sulfonyl chloride: Contains a methoxy group, which can influence its reactivity and solubility.
Uniqueness
6-Acetoxy-naphthalene-2-sulfonyl chloride is unique due to the presence of both acetoxy and sulfonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and industrial chemistry.
Propiedades
Fórmula molecular |
C12H9ClO4S |
|---|---|
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
(6-chlorosulfonylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9ClO4S/c1-8(14)17-11-4-2-10-7-12(18(13,15)16)5-3-9(10)6-11/h2-7H,1H3 |
Clave InChI |
QLKAEIJFEMKGNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)
![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)

![5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8304908.png)










